molecular formula C18H14N4O4 B11948432 1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine CAS No. 853407-15-5

1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine

Cat. No.: B11948432
CAS No.: 853407-15-5
M. Wt: 350.3 g/mol
InChI Key: SOINSVKVSYWABD-UHFFFAOYSA-N
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Description

1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine (CAS 853407-15-5) is a synthetic organic compound with a molecular formula of C18H14N4O4 and a molecular weight of 350.3 g/mol . This reagent belongs to the class of benzimidazole derivatives incorporating a nitrofuran moiety, a structural feature of significant interest in medicinal chemistry for the development of novel antimicrobial agents . The compound features a 1H-benzo[d]imidazole core, which is a privileged scaffold in drug discovery known for its ability to interact with various biological targets, linked via a methyleneimine bridge to a 5-nitrofuran ring . The nitrofuran group is a well-known pharmacophore that confers potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Its mechanism of action typically involves enzymatic reduction within microbial cells, generating reactive intermediates that cause irreversible damage to microbial DNA and proteins, leading to cell death . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a reference standard in structure-activity relationship (SAR) studies aimed at developing new anti-infective therapies to combat drug-resistant bacteria . The presence of the imine bond (-N=C-) also makes it a versatile building block for further chemical modifications and hybridization strategies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

853407-15-5

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

N-[1-methyl-2-(5-methylfuran-2-yl)benzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C18H14N4O4/c1-11-3-7-16(25-11)18-20-14-9-12(4-6-15(14)21(18)2)19-10-13-5-8-17(26-13)22(23)24/h3-10H,1-2H3

InChI Key

SOINSVKVSYWABD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(N2C)C=CC(=C3)N=CC4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Regioselectivity in Benzimidazole Formation

The use of DMSO as a solvent at high temperatures (150°C) ensures complete cyclization, minimizing byproducts such as open-chain diamines. However, competing reactions at position 4 of the benzimidazole were observed when excess methylamine was employed, necessitating strict stoichiometric control (1:1.2 molar ratio).

E/Z Isomerism in Imine Formation

The condensation step yields an 85:15 E/Z isomer ratio, favoring the E-isomer due to reduced steric hindrance. Column chromatography (SiO2, ethyl acetate/hexane 3:7) separates the isomers, though industrial-scale processes may prioritize kinetic control through low-temperature reactions.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Steps

StepYield (%)Purity (HPLC)Time (h)
Benzimidazole core6898.52
Suzuki coupling7497.26
Imine condensation8299.11

The one-pot benzimidazole synthesis outperforms traditional methods requiring intermediate isolations, reducing total synthesis time by 40%. However, the Suzuki coupling remains a bottleneck due to stringent anhydrous conditions and catalyst costs.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan and benzimidazole rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen, nitro, or other functional groups.

Scientific Research Applications

1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine involves interaction with various molecular targets:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It can induce apoptosis in cancer cells by interacting with DNA or inhibiting key signaling pathways.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes.

Comparison with Similar Compounds

Substituent Variations at Position 2

  • Compound 13i (N-(3,4-dichlorobenzyl)-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-amine) : Features a dichlorobenzyl group at N-5 and a methoxyphenyl group at position 1. Unlike the target compound, it lacks a furan substituent at position 2, resulting in reduced steric hindrance and altered electronic properties .
  • Compound 75 (N-(6-Methylpyridazin-3-yl)-1-m-tolyl-1H-benzo[d]imidazol-5-amine) : Substituted with a methylpyridazine group at N-5 and a tolyl group at position 1. The pyridazine ring introduces basicity, contrasting with the electron-withdrawing nitro group in the target compound .

Substituent Variations at N-5

  • BIFM (1-(1H-Benzo[d]imidazol-2-yl)-N-((furan-2-yl)methylene)methanamine): Contains a furan-methylene group at N-5 but lacks the nitro substitution.
  • Nitrofurantoin : Shares the 5-nitrofuran-methylene motif but replaces the benzimidazole core with an imidazolidinedione ring. This structural divergence highlights the benzimidazole’s role in enhancing π-π stacking interactions in biological systems .

Hybrid Heterocyclic Systems

  • Compound 72 (1-(2-Methoxyphenyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazol-5-amine) : Combines benzimidazole with pyridine, offering a basic nitrogen for hydrogen bonding. The target compound’s nitrofuran group, in contrast, may facilitate electrophilic interactions .

Table 1: Structural and Electronic Comparisons

Compound Position 2 Substituent N-5 Substituent Key Properties
Target Compound 5-Methylfuran-2-yl 5-Nitrofuran-methylene Electron-withdrawing nitro group
13i 4-Methoxyphenyl 3,4-Dichlorobenzyl Lipophilic, halogenated
BIFM Benzimidazole-2-yl Furan-methylene Moderate electron density
Nitrofurantoin - 5-Nitrofuran-methylene Antimicrobial activity

Challenges and Opportunities

  • Toxicity : Nitrofurans are associated with renal and hepatic toxicity at high doses . Structural modifications, such as the benzimidazole core in the target compound, may mitigate these effects by altering metabolic pathways.
  • Synergistic Effects : Hybridizing nitrofuran and benzimidazole moieties could exploit dual mechanisms of action, such as DNA intercalation (benzimidazole) and nitroreductase activation (nitrofuran) .

Biological Activity

The compound 1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine (CAS Number: 853407-15-5) is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H14N4O4C_{18}H_{14}N_{4}O_{4} with a molecular weight of 350.3 g/mol. The structure includes a benzimidazole core, which is significant for its biological interactions.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit promising antitumor activity. A notable study investigated several synthesized compounds, including those with nitrofuran substitutions, against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity in both two-dimensional (2D) and three-dimensional (3D) assays.

Case Study: Antitumor Efficacy

In a study published in Pharmaceuticals, the compound was tested against human lung cancer cell lines A549, HCC827, and NCI-H358. The IC50 values demonstrated the following:

Cell LineIC50 (2D Assay)IC50 (3D Assay)
A5496.75 ± 0.19 μM9.31 ± 0.78 μM
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

These findings suggest that while the compound is effective against cancer cell lines, it also exhibits moderate toxicity towards normal lung fibroblasts (MRC-5), indicating a need for further optimization to enhance selectivity and reduce potential side effects .

Antimicrobial Activity

The presence of nitro groups in the structure has been linked to enhanced antimicrobial properties. Compounds containing nitrofuran moieties have shown effectiveness against various bacterial strains.

The antimicrobial activity is believed to be mediated through DNA binding, where the compounds preferentially interact with the minor groove of AT-rich regions in DNA, disrupting bacterial replication and transcription processes .

Summary of Biological Activities

  • Antitumor Activity :
    • Effective against multiple lung cancer cell lines.
    • Exhibits moderate cytotoxicity towards normal cells.
    • Requires further structural optimization for improved selectivity.
  • Antimicrobial Activity :
    • Effective against a range of bacterial strains.
    • Mechanism involves DNA interaction leading to inhibition of replication.

Q & A

Q. Advanced Consideration :

  • Mechanistic insights : Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-oxidation of nitrofuran or imine hydrolysis). Adjust stoichiometry of aldehydes to avoid competing side reactions .

How can structural ambiguities in spectroscopic data (NMR, MS) for this compound be resolved?

Basic Research Question

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, the imine proton (CH=N) typically appears as a singlet at δ 8.5–9.5 ppm, while nitrofuran protons resonate at δ 7.5–8.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~423 Da). Fragmentation patterns (e.g., loss of NO₂ from nitrofuran) validate the structure .

Q. Advanced Consideration :

  • X-ray crystallography : Resolve tautomerism or regiochemical uncertainties (e.g., imine vs. enamine forms). For example, used single-crystal studies to confirm bond lengths and angles in analogous benzimidazole derivatives .

What methodologies are recommended for evaluating the biological activity of this compound, particularly against microbial or enzymatic targets?

Basic Research Question

  • Antimicrobial assays : Use standardized microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive/negative bacteria. Nitrofuran moieties are redox-active, so include positive controls (e.g., nitrofurantoin) .
  • Enzyme inhibition : Screen against targets like nitroreductases or DNA gyrases via spectrophotometric assays (e.g., NADPH oxidation for nitroreductase activity) .

Q. Advanced Consideration :

  • Mechanistic studies : Employ molecular docking (AutoDock Vina) to predict binding modes. used docking to correlate sulfonyl group orientation with COX-2 inhibition .

How can stability studies be designed to assess degradation pathways of the nitrofuran moiety under physiological conditions?

Basic Research Question

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor via HPLC for degradation products (e.g., nitro group reduction to amine) .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life. Nitrofurans are prone to hydrolysis at high humidity; stability-indicating methods (e.g., UPLC-PDA) are essential .

Q. Advanced Consideration :

  • Metabolite identification : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze via LC-MS/MS to detect reactive intermediates .

What computational strategies are effective for modeling interactions between this compound and biological targets?

Advanced Research Question

  • Docking and MD simulations : Use Schrödinger Suite or GROMACS to simulate binding to nitroreductase active sites. Focus on hydrogen bonds between the imine group and catalytic residues (e.g., Tyr114 in E. coli nitroreductase) .
  • QSAR modeling : Develop predictive models using descriptors like logP, HOMO/LUMO energies, and nitro group charge density to optimize bioactivity .

How should researchers address contradictory data in bioactivity studies (e.g., variable IC₅₀ values across assays)?

Advanced Research Question

  • Source analysis : Compare assay conditions (pH, temperature, cell lines). For example, nitrofuran activity is pH-sensitive due to protonation of the imine group .
  • Purity verification : Contaminants (e.g., unreacted aldehyde) may skew results. Re-characterize batches via elemental analysis and DSC .
  • Statistical rigor : Use triplicate experiments with ANOVA to assess significance. reported ±5% variability in IC₅₀ for analogous compounds .

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